6-(Difluoromethyl)pyridine-3,4-diamine 6-(Difluoromethyl)pyridine-3,4-diamine
Brand Name: Vulcanchem
CAS No.: 1804934-13-1
VCID: VC2895625
InChI: InChI=1S/C6H7F2N3/c7-6(8)5-1-3(9)4(10)2-11-5/h1-2,6H,10H2,(H2,9,11)
SMILES: C1=C(C(=CN=C1C(F)F)N)N
Molecular Formula: C6H7F2N3
Molecular Weight: 159.14 g/mol

6-(Difluoromethyl)pyridine-3,4-diamine

CAS No.: 1804934-13-1

Cat. No.: VC2895625

Molecular Formula: C6H7F2N3

Molecular Weight: 159.14 g/mol

* For research use only. Not for human or veterinary use.

6-(Difluoromethyl)pyridine-3,4-diamine - 1804934-13-1

Specification

CAS No. 1804934-13-1
Molecular Formula C6H7F2N3
Molecular Weight 159.14 g/mol
IUPAC Name 6-(difluoromethyl)pyridine-3,4-diamine
Standard InChI InChI=1S/C6H7F2N3/c7-6(8)5-1-3(9)4(10)2-11-5/h1-2,6H,10H2,(H2,9,11)
Standard InChI Key UQXUSQRFENVJGT-UHFFFAOYSA-N
SMILES C1=C(C(=CN=C1C(F)F)N)N
Canonical SMILES C1=C(C(=CN=C1C(F)F)N)N

Introduction

Physical and Chemical Properties

Molecular Structure and Properties

The molecular properties of 6-(Difluoromethyl)pyridine-3,4-diamine are summarized in the following table:

PropertyValue
Molecular FormulaC6H7F2N3
Molecular Weight159.14 g/mol
CAS Number1804934-13-1
AppearanceNot specified in available literature
SolubilityLikely soluble in polar organic solvents due to amino groups
Melting PointNot specified in available literature
Boiling PointNot specified in available literature

The difluoromethyl group in this compound is known to enhance lipophilicity, a property that can improve binding affinity to target proteins or enzymes involved in various disease processes. This feature makes the compound particularly valuable in medicinal chemistry applications.

Synthesis Methods

Reaction Conditions

Based on information available for similar compounds, the synthesis of 6-(Difluoromethyl)pyridine-3,4-diamine likely requires specific reaction conditions:

  • Use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM)

  • Catalysts like palladium or copper salts to facilitate certain reaction steps

  • Carefully controlled temperature and reaction time to influence yield and selectivity

Chemical Reactivity

Reactivity Patterns

The reactivity of 6-(Difluoromethyl)pyridine-3,4-diamine is influenced by the electronic effects of its functional groups:

  • The electron-withdrawing difluoromethyl group likely decreases electron density in the pyridine ring

  • The electron-donating amino groups may partially compensate for this effect

  • This electronic interplay creates a unique reactivity profile that can be exploited in synthetic applications

Applications

Material Science Applications

In material science, 6-(Difluoromethyl)pyridine-3,4-diamine may find applications in:

  • Development of fluorinated polymers with specialized properties

  • Creation of ligands for metal complexes with potential catalytic applications

  • Synthesis of functional materials with unique electronic or optical properties

  • Development of sensors or other analytical applications based on its structural features

Biological Activity

Structure-Activity Relationships

Understanding the structure-activity relationships of 6-(Difluoromethyl)pyridine-3,4-diamine and related compounds could provide valuable insights for drug design. The positioning of the amino groups at positions 3 and 4, combined with the difluoromethyl group at position 6, creates a unique electronic and spatial arrangement that may contribute to specific biological interactions.

Research Significance

Current Research Trends

Current research involving 6-(Difluoromethyl)pyridine-3,4-diamine likely focuses on:

  • Development of synthetic methodologies to access this compound more efficiently

  • Exploration of its potential as a building block for medicinal chemistry

  • Investigation of its applications in material science

  • Evaluation of its biological properties and potential therapeutic applications

Related difluoromethylpyridine derivatives have shown significance in the development of kinase inhibitors, suggesting potential parallel applications for 6-(Difluoromethyl)pyridine-3,4-diamine .

Future Research Directions

Future research directions for 6-(Difluoromethyl)pyridine-3,4-diamine may include:

  • Development of optimized synthetic routes with improved yields and reduced environmental impact

  • Exploration of its potential in developing targeted therapeutics for various diseases

  • Investigation of structure-activity relationships to guide rational drug design

  • Evaluation of its potential in creating functional materials with specialized properties

  • Development of catalytic applications based on metal complexes incorporating this compound

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